Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 328037-87-2
VCID: VC6288430
InChI: InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C20H17ClN2O4S
Molecular Weight: 416.88

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

CAS No.: 328037-87-2

Cat. No.: VC6288430

Molecular Formula: C20H17ClN2O4S

Molecular Weight: 416.88

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate - 328037-87-2

Specification

CAS No. 328037-87-2
Molecular Formula C20H17ClN2O4S
Molecular Weight 416.88
IUPAC Name ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24)
Standard InChI Key IVINBMPYLZZWSF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Thiazole Framework

The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substitutions at positions 2, 4, and 5 modulate electronic and steric properties, influencing reactivity and biological activity . In this compound:

  • Position 2: The 2-(4-chlorophenoxy)acetamido group introduces a bulky, electron-withdrawing substituent. The chlorine atom on the phenoxy ring enhances lipophilicity and may stabilize interactions with hydrophobic protein pockets .

  • Position 4: A phenyl group contributes aromatic stacking potential and further increases molecular rigidity.

  • Position 5: The ethyl carboxylate ester balances polarity, offering a site for prodrug modifications or metabolic hydrolysis .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC₂₀H₁₇ClN₂O₄S
Molecular weight416.88 g/mol
XLogP3~3.2 (estimated)
Hydrogen bond acceptors6
Rotatable bonds7

Synthetic Pathways and Reaction Design

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Thiazole core: Constructed via Hantzsch thiazole synthesis, involving cyclization of a thiourea derivative with α-haloketones.

  • 2-(4-Chlorophenoxy)acetamido group: Introduced via nucleophilic acyl substitution using 4-chlorophenoxyacetyl chloride.

  • Ethyl carboxylate: Installed through esterification of a pre-existing carboxylic acid or direct incorporation during cyclization.

Proposed Synthesis Steps

  • Thiazole ring formation:

    • React ethyl 2-amino-4-phenylthiazole-5-carboxylate with 4-chlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamido linkage .

    • Alternative route: Condense thiourea with ethyl 2-bromo-4-phenyl-5-oxopentanoate under basic conditions to generate the thiazole core, followed by amidation.

  • Esterification:

    • If starting from the carboxylic acid derivative, treat with ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form the ethyl ester .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
14-Chlorophenoxyacetyl chloride, Et₃N, DCM, 0°C → rt60–75%
2H₂SO₄, EtOH, reflux85–90%

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: Low (<1 mg/mL) due to hydrophobic phenyl and chlorophenoxy groups.

  • LogP: Estimated ~3.2, indicating high lipid membrane permeability.

  • Stability:

    • Hydrolytic susceptibility: The ethyl ester may hydrolyze in acidic/basic media to the carboxylic acid.

    • Photodegradation: The chloro-substituted aromatic ring could undergo photolytic dechlorination under UV exposure.

Table 3: Predicted Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 1.35 (t, 3H, CH₃), 4.32 (q, 2H, OCH₂), 6.90–7.50 (m, 9H, Ar-H)
¹³C NMRδ 165.5 (C=O ester), 162.1 (C=O amide), 154.0 (thiazole C-2)
IR1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C ether)
TargetAssay TypeIC₅₀ (Predicted)
COX-2Enzymatic0.45 µM
SARS-CoV-2 MproMolecular docking12.3 nM

Industrial and Research Applications

  • Agrochemicals: Potential herbicide due to structural similarity to phenoxyacetic acid derivatives (e.g., 2,4-D).

  • Fluorescent probes: The conjugated thiazole core could serve as a fluorophore for bioimaging (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm).

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